3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHDIGCNBCTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient for constructing thiophene derivatives. For instance, the Ugi-3CR reaction can be employed as a first step, where homocysteine, isonitrile, and ketone are combined to form the key intermediate . This intermediate can then undergo further transformations to yield the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable and cost-effective methods. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group elevates XlogP significantly, suggesting improved membrane permeability but possible metabolic instability .
- Unsubstituted vs. Substituted : The unsubstituted benzoyl analog (3-Benzoyl-...) serves as a reference for structure-activity relationship (SAR) studies, highlighting the necessity of halogen or electron-withdrawing groups for GPCR targeting .
Biological Activity
3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a thiophene derivative characterized by its unique cyclopenta[b]thiophene core and the presence of a bromobenzoyl group. This compound has garnered attention in various fields due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
The compound has the following chemical structure:
- IUPAC Name : (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-bromophenyl)methanone
- Molecular Formula : C14H12BrNOS
- CAS Number : 223423-37-8
This structure contributes to its unique electronic and steric properties, making it a valuable scaffold for drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This mechanism is crucial for its potential anticancer properties.
- Cell Cycle Arrest : Studies have shown that it induces G2/M phase cell cycle arrest in various cancer cell lines, leading to reduced cell proliferation.
- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B markers.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including MCF-7 (breast cancer), FaDu (head and neck cancer), and A549 (lung cancer).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.73 | Induces apoptosis and autophagy |
| FaDu | 1.73 | Dual topoisomerase I and II inhibitor |
| A549 | Not specified | Impairs cell migration |
The compound exhibited strong antiproliferative effects with an IC50 value of 1.73 μM against FaDu cells, indicating significant cytotoxicity.
Comparative Studies
In comparison with similar compounds such as 2-amino-3-(4-bromobenzoyl)thiophene and other thiophene derivatives, this compound demonstrated superior biological activity due to its structural uniqueness.
Research Findings
Research findings indicate that the compound's structural features contribute to its biological efficacy:
- Topoisomerase Inhibition : It has been identified as a dual inhibitor of topoisomerases I and II, which are critical targets in cancer therapy.
- Anti-inflammatory Properties : The compound also exhibits selective inhibition of COX-2 over COX-1, suggesting potential applications in treating inflammatory conditions alongside its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step process involving cyclocondensation of cyclopenta[b]thiophene precursors with 4-bromobenzoyl chloride. Key steps include:
- Cyclopenta[b]thiophene core formation : Use of cyclopentadiene and sulfur under controlled thermal conditions (140–160°C) .
- Bromobenzoylation : Reaction with 4-bromobenzoyl chloride in anhydrous THF at 0–5°C, catalyzed by triethylamine to minimize side reactions .
- Amine functionalization : Nucleophilic substitution or reductive amination, optimized using Pd/C or Raney Ni catalysts in ethanol under hydrogen gas .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
- Purity assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- 1H/13C NMR : Key signals include δ 7.65 ppm (aromatic protons from bromobenzoyl) and δ 2.30–2.95 ppm (cyclopentane CH2 groups) .
- Mass spectrometry : Expected [M+H]+ peak at m/z 364.28 (calculated for C14H12BrNOS) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Employ the B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps and electron density distribution. The bromobenzoyl group reduces the HOMO-LUMO gap by 0.8 eV compared to non-brominated analogs, enhancing electrophilicity .
- Polarizable Continuum Model (PCM) : Simulate solvation effects in DMSO to predict reactivity in biological systems .
Q. How can conflicting NMR data for cyclopenta[b]thiophene derivatives be resolved during structural elucidation?
- Case study : Discrepancies in CH2 proton splitting (δ 2.70–2.95 ppm) arise from conformational flexibility in the cyclopentane ring.
- Solution : Perform variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of signals, confirming dynamic ring puckering .
- Supporting data : Compare with X-ray crystallography (if available) to validate dihedral angles .
Q. What biological targets are plausible for this compound based on structural analogs?
- Hypothesis : The bromobenzoyl group mimics tyrosine kinase inhibitor pharmacophores (e.g., BIBR1532 analogs).
- Testing :
- Kinase inhibition assays : Screen against EGFR and VEGFR2 at 10 µM; IC50 values <5 µM suggest activity .
- Molecular docking : Use AutoDock Vina to predict binding to EGFR’s ATP pocket (binding energy ≤ -8.5 kcal/mol) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between lab-scale and pilot-scale reactions?
- Root cause :
- Heat transfer inefficiency : Lab-scale reactions (e.g., 50 mL flask) achieve better temperature control than pilot-scale batches (5 L reactor), leading to side reactions (e.g., over-bromination) .
- Mitigation : Use segmented flow reactors or microwave-assisted synthesis to improve scalability .
Methodological Tables
| Analytical Parameter | Conditions/Values | Reference |
|---|---|---|
| HPLC Retention Time | 8.2 min (C18, ACN/H2O 70:30) | |
| 1H NMR (δ, ppm) | 7.65 (aromatic), 2.30–2.95 (cyclopentane) | |
| HOMO-LUMO Gap (DFT) | 4.2 eV (B3LYP/6-31G(d)) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
